Ethyl 4-[(4-bromophenyl)amino]-6,8-dimethylquinoline-3-carboxylate
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Overview
Description
Ethyl 4-[(4-bromophenyl)amino]-6,8-dimethylquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with ethyl, bromophenyl, and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-bromophenyl)amino]-6,8-dimethylquinoline-3-carboxylate typically involves multiple steps. One common method starts with the preparation of 4-bromoaniline, which is then reacted with 6,8-dimethylquinoline-3-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-bromophenyl)amino]-6,8-dimethylquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
Ethyl 4-[(4-bromophenyl)amino]-6,8-dimethylquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-bromophenyl)amino]-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl 4-[(4-bromophenyl)amino]-6,8-dimethylquinoline-3-carboxylate include:
4-Bromoaniline: Used as a starting material in the synthesis of various organic compounds.
6,8-Dimethylquinoline: A core structure in many quinoline derivatives.
Ethyl 4-bromobenzoate: Used in the synthesis of other brominated compounds.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C20H19BrN2O2 |
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Molecular Weight |
399.3 g/mol |
IUPAC Name |
ethyl 4-(4-bromoanilino)-6,8-dimethylquinoline-3-carboxylate |
InChI |
InChI=1S/C20H19BrN2O2/c1-4-25-20(24)17-11-22-18-13(3)9-12(2)10-16(18)19(17)23-15-7-5-14(21)6-8-15/h5-11H,4H2,1-3H3,(H,22,23) |
InChI Key |
OPLBHEBIKPBMOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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